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scillaren

Cat. No.: B1171841
CAS No.: 11003-70-6
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Description

Overview of Scillaren as a Cardiac Glycoside and Bufadienolide

This compound is a term for a mixture of cardiac glycosides, primarily consisting of this compound A and this compound B. drugfuture.com These compounds are derived from plants, most notably the sea squill, Drimia maritima (also known as Urginea (Scilla) maritima). drugfuture.combiosynth.comdrugbank.com Structurally, scillarens belong to the bufadienolide class of cardiac glycosides. ontosight.aicenmed.com This classification is based on their chemical framework, which includes a steroid nucleus and a six-membered lactone ring with two double bonds attached at the C-17 position. mdpi.com

The biological activity of this compound and its components is characteristic of cardiac glycosides. They are known to inhibit the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme essential for maintaining the electrochemical gradient across cell membranes. biosynth.comontosight.aiontosight.ai This inhibition leads to an increase in intracellular sodium concentration, which in turn enhances the influx of calcium via the sodium-calcium exchange mechanism. ontosight.ainuph.edu.ua The resulting higher intracellular calcium levels lead to increased contractility of the heart muscle, a positive inotropic effect. ontosight.aiontosight.ai

This compound A and this compound B are the two primary components, found in an approximate 2:1 ratio in fresh squill. drugfuture.com this compound A is a crystalline glycoside, while this compound B is an amorphous mixture of water-soluble glycosides. drugfuture.com The aglycone, or non-sugar portion, of this compound A is known as scillarenin (B127669). nih.gov

Table 1: Comparison of this compound A and this compound B

FeatureThis compound AThis compound B
Synonym(s) Glucoproscillaridin A, Transvaalin drugfuture.com-
CAS Registry No. 124-99-2 drugfuture.com11003-70-6 (for the mixture) drugfuture.com
Physical Form Crystalline prisms or leaflets drugfuture.comAmorphous, granular powder drugfuture.com
Solubility Sparingly soluble in water; soluble in alcohol and methanol (B129727). drugfuture.comFreely soluble in water, alcohol, and methanol. drugfuture.com
Key Component A distinct chemical entity.An undefined mixture of glycosides. drugfuture.com

Contextualization within Natural Product Chemistry and Medicinal Research

The study of this compound is deeply rooted in the history of natural product chemistry and medicine. Plants containing bufadienolides, such as the sea squill, were used therapeutically as early as ancient Egypt to treat heart conditions. mdpi.com The isolation and characterization of this compound components marked a significant milestone in understanding the active principles of these traditional remedies. Notably, this compound A was the first bufadienolide glycoside to have its structure characterized, an achievement accomplished by Stoll in 1933. mdpi.comresearchgate.net

In medicinal research, this compound and its derivatives, like Proscillaridin (B1679727) A, have been investigated for their cardiotonic properties, which are useful in managing heart conditions such as congestive heart failure and arrhythmias. biosynth.comontosight.aiontosight.ai Proscillaridin A, which is the rhamnoside of scillarenin, functions similarly by inhibiting the Na+/K+-ATPase pump. ontosight.aisigmaaldrich.com

The unique chemical structure and biological activity of bufadienolides have made them valuable subjects of research beyond cardiology. For instance, Proscillaridin A has been identified as a potent inhibitor of topoisomerase I and II, enzymes critical for DNA replication, suggesting potential applications in other areas of research. drugbank.comglpbio.comtargetmol.com The continued investigation into this compound and other bufadienolides highlights the importance of natural products as sources of novel chemical entities and therapeutic leads. mdpi.com These compounds serve as important tools for understanding fundamental biological processes and for the development of new pharmacological agents. mdpi.comontosight.ai

Table 2: Chemical Properties of this compound A

PropertyValue
Chemical Formula C36H52O13 biosynth.comcymitquimica.com
Molecular Weight 692.79 g/mol drugfuture.combiosynth.comcymitquimica.com
Melting Point Exhibits multiple melting points depending on crystalline form: 184-186°C, 208-211°C, 230-240°C, 270°C. drugfuture.comchemicalbook.com
Appearance White to beige powder. sigmaaldrich.com
Solubility Soluble in DMSO. sigmaaldrich.com
Source Found in Drimia maritima, Drimia indica, Drimia coromandeliana, and D. razii. cenmed.comnih.govnih.gov

Properties

CAS No.

11003-70-6

Molecular Formula

C7H14N2O3

Origin of Product

United States

Historical Perspectives on Scillaren Discovery and Early Investigations

Initial Isolation and Characterization of Scillaren A and B

In 1933, Arthur Stoll and his colleagues successfully isolated the crystalline cardiac glycoside, this compound A, from the fresh bulbs of Drimia maritima. nih.govresearchgate.net This was a landmark achievement, representing the first isolation of a glycosylated bufadienolide. researchgate.net The process developed by Stoll's team allowed for the separation of the active constituents into two main components: the crystalline and sparingly water-soluble this compound A, and an amorphous, water-soluble mixture of glycosides designated as this compound B. drugfuture.com

The initial isolation involved carefully processing fresh squill to obtain a mixture of glycosides, which was then separated. drugfuture.com this compound A and B were found to be present in a natural ratio of approximately 2:1. drugfuture.com

Table 1: Initial Characterization of this compound A and B

PropertyThis compound AThis compound B
Physical State Crystalline solid (prisms or leaflets) drugfuture.comAmorphous, granular powder drugfuture.com
Solubility in Water Sparingly soluble (1 g in 3000 ml) drugfuture.comFreely soluble drugfuture.com
Solubility in Alcohol Soluble in absolute alcohol (1 g in 5 ml) drugfuture.comSoluble (approx. 1 in 5) drugfuture.com
Taste Very bitter drugfuture.comVery bitter drugfuture.com
CAS Registry Number 124-99-2 drugfuture.comNot applicable (mixture)

This table presents data from early characterization studies.

Seminal Contributions to the Understanding of this compound Chemistry

The work initiated by Arthur Stoll extended beyond simple isolation. His research group, which included notable scientists like Walter Kreis and Albert Hofmann, embarked on a detailed structural elucidation of these complex molecules. thieme-connect.comkisti.re.krgoogle.com Their investigations, published in a series of papers, systematically unveiled the chemical nature of this compound A. drugfuture.com

They determined that this compound A is a cardiac glycoside composed of an aglycone, Scillarenin (B127669), linked to a disaccharide. core.ac.uknih.gov This sugar moiety was identified as being composed of L-rhamnose and D-glucose. core.ac.uk The structural formula for this compound A was established as (3β)-3-[(6-Deoxy-4-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide. drugfuture.com

These foundational studies were critical in classifying this compound A as a bufadienolide, a type of C-24 steroid characterized by a six-membered lactone ring at the C-17 position. researchgate.net This work by Stoll and his team not only defined the chemistry of this compound but also laid the groundwork for future research into other cardiac glycosides. thieme-connect.comga-online.org Subsequent research by others, such as the work by Kopp et al. in 1996 which isolated forty-one bufadienolides from Egyptian Urginea maritima, built upon these seminal findings. core.ac.ukresearchgate.net The development of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy later enabled more precise identification and quantification of this compound A and related compounds in plant extracts. nih.gov

Table 2: Key Research Milestones in this compound Chemistry

Year(s)ContributionKey Researchers
1933 First isolation of crystalline this compound A and amorphous this compound B. nih.govresearchgate.netArthur Stoll, et al. drugfuture.com
1933-1941 Extensive characterization and structural elucidation of this compound A. drugfuture.comArthur Stoll, Walter Kreis, Albert Hofmann, et al. drugfuture.comgoogle.com
1953 Further structural studies on this compound A. drugfuture.comZoller, Tamm drugfuture.com

This table highlights the key publications and researchers that contributed to the early understanding of this compound's chemical structure.

Natural Occurrence and Biosynthetic Pathways of Scillaren

Botanical Sources and Distribution within the Asparagaceae Family

Scillaren and related bufadienolides are primarily found in plants belonging to the genus Drimia, which is part of the Asparagaceae family.

Urginea maritima, commonly known as sea squill, is a prominent botanical source of this compound. earth.comwikipedia.org This plant, which grows from a large bulb, is native to coastal regions of the Mediterranean, western Asia, and northern Africa. earth.com The bulbs of Urginea maritima can contain a significant amount of cardiac glycosides, up to 3% of their weight. earth.comwikipedia.org Among these, this compound A is a major constituent. researchgate.netedaegypt.gov.egthieme-connect.com Other related bufadienolides found in this species include proscillaridin (B1679727) A, glucothis compound A, scilliphaeoside, and scilliglaucoside. earth.comwikipedia.orgresearchgate.netthieme-connect.com The plant exists in two main varieties, white squill and red squill, with the latter having red-tinged flowers. earth.com

Drimia indica, also known as Indian squill, is another significant source of this compound and other cardiac glycosides. nih.govresearchgate.net This plant is used in traditional Ayurvedic medicine and is considered a good substitute for Drimia maritima due to the similarity in their chemical constituents. nih.gov The bulbs of Drimia indica contain this compound A and this compound B. researchgate.neteasyayurveda.com Phytochemical studies have revealed the presence of various other bufadienolides, flavonoids, and steroids in this plant. nih.govresearchgate.net Other species within the Drimia genus, such as Drimia altissima, Drimia coromandeliana, and Drimia razii, have also been reported to contain bufadienolides like this compound A. nih.govencyclopedia.pub

Precursor Metabolites and Metabolic Pathways

The biosynthesis of this compound involves complex metabolic pathways that produce its steroidal backbone and subsequent modifications.

Mevalonate (B85504) Pathway (MVA) Contributions to Steroidal Scaffolds

The formation of the basic steroidal structure of this compound begins with the mevalonate (MVA) pathway. wikipedia.orgnih.gov This essential metabolic route is present in eukaryotes and is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for a vast array of biomolecules, including steroids. wikipedia.org The MVA pathway starts with acetyl-CoA. wikipedia.orgiptsalipur.org Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonic acid. acs.org This is then phosphorylated and decarboxylated to yield IPP. wikipedia.org In plants, the MVA pathway, located in the cytoplasm, is the primary source of precursors for the synthesis of triterpenes and sterols. mdpi.commdpi.com The steroidal backbone, a C27 structure, is ultimately derived from the cyclization of squalene, which is formed by the condensation of two farnesyl pyrophosphate (FPP) molecules. mdpi.com

Acetate-Mevalonate Pathway in Bufadienolide Biosynthesis

The acetate-mevalonate pathway is the specific route that leads to the production of bufadienolides. slideshare.netscribd.com This pathway utilizes the initial products of the MVA pathway to construct the characteristic bufadienolide structure. While cholesterol is a known precursor for bufadienolide synthesis in some organisms, the precise mechanisms in plants are still under investigation. ahajournals.orgmdpi.com It is understood that the steroidal scaffold, derived from the MVA pathway, undergoes further enzymatic modifications to create the bufadienolide. mdpi.com

Enzymatic Transformations and Glycosylation Processes

The final steps in the biosynthesis of this compound involve specific enzymatic reactions that modify the basic bufadienolide structure.

The steroidal scaffold undergoes a series of hydroxylation reactions, often catalyzed by cytochrome P450 (CYP) enzymes. sjtu.edu.cnacs.org These enzymes introduce hydroxyl groups at specific positions on the steroid nucleus, leading to a diversity of bufadienolide structures. sjtu.edu.cnacs.org

A crucial step in the formation of this compound is glycosylation, the enzymatic attachment of sugar moieties to the bufadienolide aglycone (the non-sugar part). nih.govmdpi.com This process is typically catalyzed by glycosyltransferases. mdpi.com In the case of this compound, a disaccharide called scillabiose (B1680923) is attached to the C-3 position of the scillarenin (B127669) aglycone. rsc.org Glycosylation can significantly impact the properties of the molecule, including its solubility and biological activity. nih.govcardiff.ac.uk The enzymes involved in these final steps exhibit high specificity, ensuring the correct sugar is attached at the proper location on the steroid. nih.gov

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Scillaren

Extraction Techniques from Plant Matrices

The initial step in isolating scillaren involves its extraction from plant tissues, most notably the bulbs of Drimia species. researchgate.net The choice of extraction technique significantly impacts the yield and purity of the final product.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique for isolating this compound and other cardiac glycosides. organomation.com The selection of an appropriate solvent is critical and is based on the polarity of the target compound. Methanol (B129727), ethanol (B145695), acetone, and chloroform (B151607) are commonly used solvents for the extraction of bufadienolides. rjpharmacognosy.ir

Maceration, a simple and widely used solid-liquid extraction method, involves soaking the plant material in a chosen solvent at room temperature. unirioja.es This process relies on passive diffusion and is suitable for preliminary extractions. unirioja.es For instance, a methanolic concentrate of Urginea indica bulbs can be prepared using cold extraction. ikprress.org Studies have shown that methanol is an effective solvent for extracting proscillaridin (B1679727) A, a related cardiac glycoside, from Drimia maritima. rjpharmacognosy.ir In a comparative study, methanol provided higher recovery rates and resulted in fewer interfering substances compared to other solvents. rjpharmacognosy.ir

More advanced techniques like ultrasound-assisted extraction (UAE) can enhance extraction efficiency. ksu.edu.sa UAE utilizes ultrasonic waves to create cavitation bubbles, which facilitates solvent penetration into the plant matrix and accelerates mass transfer. ksu.edu.sachemmethod.com This can lead to higher yields in shorter extraction times.

Sequential Extraction Protocols

To improve the selectivity of the extraction process, sequential extraction protocols are often employed. This involves a stepwise extraction with solvents of increasing polarity. A study on Drimia species utilized a sequential extraction of leaves and bulbs with dichloromethane (B109758) (DCM), methanol (MeOH), and water. researchgate.net This approach allows for the separation of compounds based on their solubility in different solvents. The research revealed that the highest quantity of this compound A was found in the DCM extracts of Drimia coromandeliana bulbs, indicating its relatively lower polarity compared to other co-extracted compounds. researchgate.net

Table 1: Comparison of Extraction Solvents for Cardiac Glycosides

SolventExtraction MethodPlant SourceKey FindingsReference
MethanolMaceration, Ultrasonic RadiationDrimia maritimaMethanol was the most effective solvent for proscillaridin A extraction, providing higher recovery and fewer interferences. rjpharmacognosy.ir
Dichloromethane (DCM)Sequential ExtractionDrimia coromandelianaHighest yield of this compound A was obtained from the DCM extract of the bulbs. researchgate.net
MethanolCold ExtractionUrginea indicaUsed to prepare a thick concentrate of bufadienolides for further analysis. ikprress.org
Ethanol-water (80:20)Maceration, Heat-reflux, Ultrasonic RadiationDrimia maritimaInvestigated as a potential solvent for cardiac glycoside extraction. rjpharmacognosy.ir

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture. bnmv.ac.in These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. iyte.edu.tr

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of mixtures and to monitor the progress of purification. sigmaaldrich.comwikipedia.orgnoblelight.com It involves a stationary phase, typically silica (B1680970) gel, coated on a plate, and a liquid mobile phase. khanacademy.org The separation is based on the differential affinities of the compounds for the stationary and mobile phases. khanacademy.org In the context of this compound, TLC can be used to identify its presence in an extract and to determine the optimal solvent system for column chromatography. A study on red squill utilized TLC to separate scilliroside (B1681605) and this compound A from purified plant extracts before their spectrophotometric determination. nih.gov

Column Chromatography (CC)

Column Chromatography (CC) is a preparative technique used for the purification of compounds from a mixture. mlsu.ac.in The stationary phase is packed into a column, and the mobile phase carries the sample through it. mlsu.ac.in Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound. mdpi.com The separation is achieved by eluting the column with a solvent or a gradient of solvents of increasing polarity. rochester.edu Fractions are collected and analyzed, often by TLC, to isolate the pure compound. Researchers have successfully employed column chromatography for the isolation of various phytochemicals, including cardiac glycosides. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical and preparative techniques that offer high resolution and sensitivity. wikipedia.org These methods utilize a high-pressure pump to force the mobile phase through a column packed with a stationary phase. wikipedia.org

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly suitable for the analysis and purification of cardiac glycosides like this compound A. scientificlabs.co.ukresearchgate.net this compound A has been used as a standard in RP-HPLC analysis of cardiac glycosides from Drimia species. scientificlabs.co.uksigmaaldrich.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

UHPLC, an advancement of HPLC, uses smaller particle sizes in the column packing (typically under 2 µm), resulting in higher efficiency, faster analysis times, and better resolution. mdpi.comresearchgate.net UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has become a method of choice for the sensitive and selective quantification of cardiac glycosides. mdpi.comnih.govacs.org A UHPLC-ESI-MS/MS method was developed for the quantification of oleandrin (B1683999) and other cardiac glycosides using a C18 stationary phase and a gradient elution with acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer. mdpi.com

Table 2: Chromatographic Conditions for Cardiac Glycoside Analysis

TechniqueStationary PhaseMobile Phase (Example)DetectionApplicationReference
TLCSilica GelVaries based on analyte polarityUV light, Staining reagentsQualitative analysis, monitoring purification wikipedia.orgnih.gov
CCSilica GelGradient of nonpolar to polar solventsFraction analysis (e.g., by TLC)Preparative purification researchgate.netmlsu.ac.in
RP-HPLCC18Acetonitrile/Water or Methanol/Water gradientUV, MSQuantitative analysis, purification scientificlabs.co.ukresearchgate.net
UHPLC-MS/MSC18 BEHAcetonitrile and 10 mM NH₄HCO₃ESI-MS/MSHigh-sensitivity quantification mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fractionation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis and fractionation of this compound from plant extracts. wur.nl This method combines the potent separation capability of liquid chromatography with the sensitive and specific detection of mass spectrometry. wur.nl High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is frequently employed. researchgate.net In this setup, a nonpolar stationary phase, such as a Hypersil GOLD RP C18 column, is used with a polar mobile phase, often a gradient of methanol and water. researchgate.net

As the extract passes through the column, compounds are separated based on their hydrophobicity. This compound, being a moderately polar glycoside, elutes at a characteristic retention time under specific gradient conditions. The eluent is then directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). bioanalysis-zone.com This allows for the selective detection and quantification of this compound even in complex mixtures. researchgate.net The use of LC-MS enables the creation of fractions containing enriched this compound, which can be collected for further analysis or purification. wur.nl

Table 1: Typical Parameters for LC-MS Analysis of this compound This table is interactive. You can sort and filter the data.

Parameter Description Typical Value/Condition
Chromatography System The liquid chromatography unit used for separation. Thermo Scientific Accela UHPLC or similar researchgate.net
Column The stationary phase used for separation. Hypersil GOLD RP C18 (1.9 µm), 50x2.1 mm researchgate.net
Mobile Phase The solvent system that carries the sample through the column. A gradient of methanol and water is common.
Column Temperature The operational temperature of the column oven. 40°C researchgate.net
Injection Volume The amount of sample introduced into the system. 5 µL researchgate.net
Mass Spectrometer The detector used for identifying and quantifying the compound. Triple Quadrupole (e.g., TSQ Quantum Access Max) or High-Resolution (e.g., Q-TOF) wur.nlresearchgate.net
Ionization Source The method used to generate ions from the analyte. Electrospray Ionization (ESI)

| Spray Voltage | The voltage applied to the ESI needle. | ± 3500 V researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a critical sample preparation technique used for the cleanup and concentration of this compound from crude extracts prior to more detailed analysis. up.ac.zalabmanager.com This method operates on the principles of chromatography, using a solid adsorbent (stationary phase) packed in a cartridge to selectively retain the target analyte from a liquid sample (mobile phase). organomation.com The process involves four key steps:

Conditioning: A solvent is passed through the SPE cartridge to wet and activate the sorbent material, creating a suitable environment for analyte retention. organomation.comscharlab.com

Sample Loading: The crude extract, dissolved in an appropriate solvent, is passed through the cartridge. This compound and other compounds with affinity for the sorbent are retained. organomation.comscharlab.com

Washing: A specific solvent is used to wash the cartridge, removing weakly bound impurities while the analyte of interest remains bound to the sorbent. organomation.comscharlab.com

Elution: A different solvent, known as the eluent, is passed through the cartridge to disrupt the interactions between this compound and the sorbent, releasing the purified and concentrated analyte for collection. organomation.comscharlab.com

For cardiac glycosides like this compound, silica-based sorbents (such as C18) or polymeric resins are commonly used, exploiting differences in polarity to achieve separation from other plant constituents. up.ac.zaorganomation.com SPE is highly effective for preparing samples for subsequent analysis by HPLC or GC-MS. up.ac.zasigmaaldrich.com

Preparative Chromatography Techniques

When the goal is to isolate larger quantities of pure this compound for structural studies or as a reference standard, preparative chromatography is employed. ijcpa.in Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a primary technique for this purpose. ijcpa.in While the principles are the same as analytical HPLC, preparative HPLC is scaled up significantly to handle larger sample loads. rotachrom.com

Key differences include the use of wider-diameter columns, larger particle sizes for the stationary phase, and much higher solvent flow rates. ijcpa.inrotachrom.com The objective is to maximize throughput and yield while maintaining a desired level of purity. rotachrom.com Following separation on the preparative column, a fraction collector is used to automatically collect the portion of the eluent that contains the purified this compound as it exits the detector. ijcpa.in These collected fractions can then be combined and the solvent evaporated to yield the isolated compound.

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated and purified, a suite of spectroscopic and spectrometric techniques is used to confirm its identity and elucidate its complex molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is an analytical technique used to identify the functional groups present in a molecule. rtilab.com The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com These absorptions correspond to the vibrations of specific chemical bonds within the molecule, creating a unique spectral "fingerprint". rtilab.com For this compound, FT-IR analysis is used to confirm the presence of its key structural features. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 O-H stretch Hydroxyl groups (on steroid and sugar)
~2930 C-H stretch Aliphatic CH₂, CH₃ groups
~1720 C=O stretch Carbonyl of the six-membered lactone ring
~1640 C=C stretch Alkene groups in the steroid nucleus

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the detailed molecular structure of organic compounds like this compound. wikipedia.org This technique is based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). wikipedia.org The analysis provides information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon skeleton and the arrangement of its hydrogen atoms. wikipedia.org Comparing the NMR data of an isolated sample with published data for this compound provides definitive structural confirmation. scribd.com

Table 3: Illustrative ¹³C NMR Chemical Shift Data for this compound's Aglycone Moiety (Scillaridin) This table is interactive. You can sort and filter the data. Note: Exact chemical shifts (δ) can vary slightly based on the solvent used.

Carbon Atom Approximate Chemical Shift (ppm) Carbon Type
C-3 ~75 CH-O (Attached to sugar)
C-5 ~140 C=C (Alkene)
C-14 ~85 Quaternary C-O
C-17 ~50 CH
C-20 ~125 C=C (Lactone)
C-21 ~150 C=C (Lactone)
C-23 ~115 C=C (Lactone)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for unequivocally confirming the elemental composition of a compound. bioanalysis-zone.com Unlike standard mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula.

For this compound (C₃₆H₅₂O₁₃), the theoretical exact mass can be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, and oxygen). An experimental HRMS measurement that matches this theoretical mass provides unambiguous confirmation of the compound's chemical formula. researchgate.netbioanalysis-zone.comresearchgate.net This technique is often coupled with LC (LC-HRMS) to provide separation and high-accuracy mass detection in a single analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique pivotal for the qualitative and quantitative analysis of compounds containing chromophores—molecular moieties that absorb light in the UV or visible range. The absorption of UV light by this compound is primarily attributed to the α-pyrone ring, a conjugated system characteristic of bufadienolides. This system involves a lactone ring with two conjugated double bonds, which results in a distinctive absorption pattern.

The analysis involves dissolving a purified sample of the compound in a suitable solvent, typically one that does not absorb in the same wavelength range as the analyte, such as ethanol or methanol. quora.com The solution is then exposed to UV radiation, and the amount of light absorbed at each wavelength is measured. The resulting spectrum is a plot of absorbance versus wavelength.

For bufadienolides like this compound, the key feature in the UV spectrum is the wavelength of maximum absorbance (λmax). The conjugated diene system within the α-pyrone lactone ring gives rise to a strong absorption band typically observed around 290-300 nm. chesci.com For instance, a study on various bufadienolides isolated from Urginea indica consistently reported a λmax around 290 nm when measured in methanol. chesci.com Another analytical method for total bufadienolides utilizes the characteristic absorption at approximately 296 nm. nih.gov This specific λmax is a hallmark of the bufadienolide skeleton and serves as a crucial diagnostic marker during the isolation process, allowing for rapid detection and quantification in chromatographic fractions.

Shifts in the λmax can provide structural information. For example, the polarity of the solvent can influence the energy gap between electronic states, potentially causing a shift in the absorption maximum. researchgate.net Furthermore, the presence of additional chromophores or auxochromes in the steroidal nucleus can modify the spectrum, providing further clues to the molecule's structure.

Table 1: Typical UV-Vis Absorption Data for Bufadienolides
Compound ClassChromophoreTypical SolventReported λmax (nm)
Bufadienolides (e.g., this compound)α-Pyrone Ring (Conjugated Diene Lactone)Methanol or Ethanol~290 - 300

X-ray Diffraction Analysis for Crystalline Forms

While spectroscopic methods like UV-Vis provide valuable information about certain structural features, X-ray diffraction (XRD) analysis of a single crystal offers the most definitive and complete structural elucidation. This powerful technique determines the precise spatial arrangement of every atom within the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry of the molecule. core.ac.uk

The process requires the formation of a high-quality single crystal of the compound, which can be a significant challenge for complex natural products. Once a suitable crystal is obtained, it is mounted on a goniometer and bombarded with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique, three-dimensional pattern of reflections. nih.gov By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed using Fourier transforms.

This electron density map allows for the creation of a three-dimensional model of the molecule's structure. For a compound like this compound, this would unambiguously confirm the cis/trans ring junctions of the steroid backbone, the orientation of hydroxyl groups, and the precise conformation of the glycosidic linkages and the α-pyrone ring.

The data obtained from an XRD analysis is comprehensive, as illustrated in the hypothetical table below, which shows the type of parameters determined for a crystalline compound.

Table 2: Representative Crystallographic Data Parameters from X-ray Diffraction Analysis
ParameterDescriptionExample Value (for a representative organic molecule)
Chemical FormulaThe elemental composition of the molecule.C₃₀H₄₂O₈
Formula WeightThe mass of one mole of the compound.530.65 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁2₁2₁
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.a = 8.5 Å, b = 12.1 Å, c = 25.4 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.α = 90°, β = 90°, γ = 90°
Volume (V)The volume of the unit cell.2614.9 ų
ZThe number of molecules per unit cell.4
Calculated Density (ρ)The theoretical density of the crystal.1.345 g/cm³

Structure Activity Relationships and Chemical Modification of Scillaren and Its Analogues

Elucidation of Core Bufadienolide Structural Requirements for Biological Activity

The fundamental activity of bufadienolides, including scillaren, stems from their ability to inhibit the Na+/K+-ATPase enzyme. wikipedia.org This interaction is governed by several key structural features of the aglycone, or steroid, core.

Steroid Ring Fusion: A defining characteristic of all active cardiac glycosides is the unique "U"-shaped conformation of the steroid nucleus. mdpi.com This shape results from the specific cis-trans-cis fusion of the A/B, B/C, and C/D rings, respectively. mdpi.com This stereochemistry is essential for fitting into the binding pocket of the Na+/K+-ATPase. mdpi.com Compounds with a C/D ring cis-fusion are generally the most potent inhibitors of cancer cell growth. nih.gov

The Lactone Ring: The six-membered, doubly unsaturated α-pyrone lactone ring attached at the C-17β position is a hallmark of bufadienolides and is critical for activity. researchgate.netmdpi.com Saturation of the double bonds in the lactone ring significantly reduces or eliminates the cardiotonic bioactivity. nih.gov The lactone ring is believed to engage in electrostatic and hydrogen bonding interactions within the enzyme's binding site. nih.gov

Hydroxyl Groups: Specific hydroxyl (–OH) groups on the steroid skeleton are crucial. A hydroxyl group at the C-14β position is a common and important feature for the biological activity of both bufadienolides and cardenolides. mdpi.com The hydroxyl group at the C-3β position, where the sugar moiety attaches, is also vital for interaction and binding. nih.gov Studies have shown that the 3β-hydroxylated configuration is key for potent inhibition of Na+/K+-ATPase. nih.gov

Role of Glycosidic Moieties (e.g., Glucose, Rhamnose) in Modulating Activity

The primary functions of the glycosidic moiety include:

Solubility and Bioavailability: The sugar units increase the water solubility of the otherwise hydrophobic steroid core, which can improve its pharmacokinetic properties. mdpi.comnih.gov

Potency and Binding: The glycone can enhance the molecule's ability to bind to its target, the Na+/K+-ATPase. nih.gov The specific structure, number, and type of sugar units can influence the potency and isoform selectivity of the glycoside. nih.gov For example, proscillaridin (B1679727) A (which contains only a rhamnose sugar) shows different cytotoxicity profiles compared to this compound A (rhamnose-glucose). google.comgoogle.com The sugar moiety is thought to be more dynamically flexible within the binding site compared to the rigid steroid skeleton. nih.gov

Synthetic Approaches to this compound Analogues and Derivatives

The total synthesis of complex natural products like this compound and its aglycone is a significant challenge in organic chemistry due to their intricate stereochemistry. researchgate.net Consequently, much of the research has focused on developing synthetic routes to analogues or key structural components rather than the complete de novo synthesis of this compound itself.

Synthetic efforts in the broader bufadienolide field have provided valuable insights. These approaches often involve:

Building the characteristic steroid ABCD-ring system from simpler starting materials.

Constructing the α-pyrone lactone ring and attaching it to the C-17 position of a pre-formed steroid nucleus.

Stereoselective introduction of hydroxyl groups at key positions like C-3 and C-14.

While the total synthesis of this compound is not commonly reported, the development of modular synthetic strategies for related compounds allows for the creation of novel analogues that would be inaccessible through modification of the natural product. researchgate.netnih.gov These synthetic routes are crucial for exploring SAR in a systematic way, for instance, by creating stereoisomers of the natural product to confirm the importance of specific chiral centers. nih.govnih.govrsc.orgmdpi.com

Semisynthetic Modifications and Their Impact on Bioactivity Profiles

Semisynthesis, which involves the chemical modification of a readily available natural product, is a more common and practical approach to generating novel this compound analogues. mdpi.com Proscillaridin A, the direct precursor containing only a rhamnose sugar, is a frequent starting material for these modifications. thegoodscentscompany.com

Key semisynthetic strategies and their effects on bioactivity include:

Modification of the Glycone: Altering the sugar moiety is a primary strategy. For instance, acetylation or ketalization of the rhamnose sugar on proscillaridin A has been explored to create new analogues. biorxiv.org These modifications can change the compound's solubility and potency. biorxiv.org Studies have shown that converting proscillaridin A to its acetylated or ketalized form can result in similar or, in some cases, enhanced in vitro anticancer potency. biorxiv.org

Modification of the Aglycone: Changes to the steroid core can also have profound effects. For example, the introduction of nitrogen-containing groups at the C-3 position of bufalin (B1668032) (a related bufadienolide) has been shown to yield derivatives with significant cytotoxicity. nih.gov

Conjugation: Attaching other molecules to the bufadienolide structure can create derivatives with new properties. Proscillaridin A has been conjugated to dendrimers, which was found to influence its activity against breast cancer cells. thegoodscentscompany.com

The impact of these modifications is often evaluated by measuring the concentration required to inhibit cell growth by 50% (IC₅₀) in various cancer cell lines.

Table 1: Comparative in vitro Antiproliferative Activity (IC₅₀) of Proscillaridin A and a Semisynthetic Analogue

Compound/Cell LineProscillaridin A (IC₅₀ in nM)Proscillaridin A Ketal Analogue (5) (IC₅₀ in nM)
HCT116 (Colon Cancer)26.025.0
HT-29 (Colon Cancer)11.011.0
HepG2 (Liver Cancer)14.012.0
Huh-7 (Liver Cancer)16.012.0
Data derived from in vitro studies evaluating antiproliferative activity after 72 hours of treatment. The ketal analogue (compound 5) was synthesized from proscillaridin A via ketalization of the glycan. biorxiv.org

This table demonstrates that a simple semisynthetic modification, in this case, the ketalization of the rhamnose sugar, can maintain or slightly enhance the potent anticancer activity of the parent compound, proscillaridin A. biorxiv.org Such studies provide a foundation for developing new bufadienolide-based therapeutic agents. biorxiv.org

Molecular and Cellular Mechanisms of Scillaren Action

Primary Molecular Targets: Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase) Inhibition

The principal molecular target of scillaren and other cardiac glycosides is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining cellular ion gradients. nuph.edu.uanih.gov This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for numerous physiological functions. nih.gov this compound binds to a specific site on the extracellular-facing portion of the α-subunit of the Na+/K+-ATPase. nih.gov This binding inhibits the enzyme's pumping activity, leading to a cascade of downstream cellular consequences. nuph.edu.uanih.gov

Intracellular Ion Flux Modulation

The inhibition of the Na+/K+-ATPase by this compound directly disrupts the normal flux of ions across the cell membrane, leading to significant changes in intracellular ion concentrations.

Alterations in Intracellular Sodium Concentration

With the Na+/K+-ATPase suppressed, the primary mechanism for extruding sodium from the cell is impaired. nuph.edu.ua Consequently, Na+ ions begin to accumulate within the cytoplasm, causing a notable increase in the intracellular sodium concentration. nuph.edu.uanih.gov This elevation of intracellular Na+ is the direct and immediate consequence of this compound's interaction with its primary target. nih.gov

Secondary Effects on Intracellular Calcium Homeostasis

The rise in intracellular sodium concentration triggers a secondary effect on calcium (Ca2+) levels through the action of another membrane transport system, the Na+/Ca2+ exchanger. nuph.edu.uanih.gov This exchanger typically functions to extrude calcium from the cell, using the electrochemical gradient of sodium as its driving force. However, as the intracellular Na+ concentration increases, the gradient driving the Na+/Ca2+ exchanger is reduced. This reduction in the exchanger's efficiency leads to a decrease in calcium efflux and, consequently, an accumulation of intracellular calcium. nuph.edu.ua In cardiac muscle cells, this increased intracellular calcium enhances contractility by making more calcium available to bind to troponin-C, a key regulatory protein in muscle contraction. nuph.edu.ua

Downstream Signaling Pathway Modulations in Cellular Systems

Beyond its immediate impact on ion homeostasis, the interaction of this compound with the Na+/K+-ATPase initiates changes in various downstream signaling pathways that regulate fundamental cellular processes.

Protein Kinase Pathways (e.g., PI3K, JNK, CaMK)

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling system that governs cell survival, proliferation, and metabolism. nih.govmdpi.com It is a central node linking signals from various receptors to essential cellular functions. nih.gov Research has shown that the PI3K/Akt/mTOR signaling cascade is a significant pathway in cellular regulation. nih.govresearchgate.net While direct, specific studies on this compound's modulation of JNK (c-Jun N-terminal kinase) and CaMK (Calcium/calmodulin-dependent protein kinase) are complex, the profound alterations in intracellular calcium homeostasis caused by this compound suggest a potential influence on CaMK, which is directly activated by calcium-calmodulin complexes.

Transcription Factor Regulation (e.g., STAT, NF-Kappa-B)

Transcription factors are key proteins that regulate gene expression. The Signal Transducer and Activator of Transcription (STAT) and Nuclear Factor-kappa B (NF-κB) families are major players in inflammation, immunity, and cell survival. frontiersin.orgnih.gov NF-κB, in particular, is a central mediator of immune and inflammatory responses. nih.govresearchgate.net Upon activation, these factors translocate to the nucleus and control the expression of numerous target genes. nih.gov There is evidence that the signaling cascades initiated by cardiac glycosides can influence these transcription factors. For instance, some cardiac glycosides have been shown to inhibit TNF-α along with NF-κB to induce cell cycle arrest. mdpi.com The NF-κB and JAK/STAT signaling pathways are pivotal in initiating gene expression related to cellular stress and inflammatory responses. nih.govresearchgate.net

Induction of Programmed Cell Death Mechanisms

This compound, a cardiac glycoside, exerts its cellular effects through the induction of programmed cell death, a critical mechanism in its potential anticancer activity. This process involves a series of orchestrated molecular events that lead to the controlled elimination of cells. The primary mechanisms engaged by this compound and related cardiac glycosides include the induction of apoptosis, the arrest of the cell cycle at critical checkpoints, and the initiation of immunogenic cell death, which can stimulate an anti-tumor immune response.

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a key mechanism through which this compound and other cardiac glycosides exhibit their cytotoxic effects on cancer cells. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by cardiac glycosides is often mediated through the intrinsic, or mitochondrial, pathway, which involves the regulation of pro- and anti-apoptotic proteins and the activation of a cascade of enzymes known as caspases.

Research on various cardiac glycosides has elucidated the molecular players involved in this process. For instance, treatment of cancer cells with cardiac glycosides like ouabain (B1677812), digoxin (B3395198), and proscillaridin (B1679727) A leads to the activation of key executioner enzymes such as caspase-3. researchgate.netnih.gov The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of essential cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govnih.gove-century.us

The regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax). Studies have shown that cardiac glycosides can shift the balance in favor of apoptosis by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. nih.govnih.gov This change in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that, in turn, activates the executioner caspase-3, thus propagating the apoptotic signal. mdpi.com This mitochondria-dependent pathway is a common mechanism for apoptosis induction by various chemotherapeutic agents. plos.org

The pro-apoptotic effects of these compounds have been observed in various cancer cell lines. For example, proscillaridin A, a derivative of this compound, has demonstrated potent cytotoxic and apoptotic activity in estrogen-independent MDA-MB-231 breast cancer cells. researchgate.netnih.gov The induction of apoptosis in these cellular models is often associated with an increase in intracellular calcium concentration, which is a downstream effect of Na+/K+-ATPase inhibition. researchgate.netnih.gov

Table 1: Effects of Cardiac Glycosides on Apoptosis Markers in Cancer Cell Lines
CompoundCell LineObserved EffectKey Molecular Changes
Proscillaridin AMDA-MB-231 (Breast Cancer)Induction of ApoptosisIncreased intracellular Ca2+, Caspase-3 activation researchgate.netnih.gov
DigoxinPC3 (Prostate Cancer)Induction of ApoptosisCytochrome c release, Caspase-8 and -3 processing nih.gov
OuabainPC3 (Prostate Cancer)Induction of ApoptosisSustained Ca2+ increases, Cytochrome c release nih.gov
Silibinin786-O, ACHN (Renal Cell Carcinoma)Induction of ApoptosisCaspase-3 activation, PARP cleavage, Bcl-2 down-regulation e-century.us

Cell Cycle Arrest Phenomena

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the replication of malignant cells. Cardiac glycosides have been shown to arrest the cell cycle at specific checkpoints, most notably the G2/M phase. nih.gov

The transition from the G2 phase to mitosis (M phase) is controlled by the cyclin B1/Cdc2 (also known as CDK1) complex. The activity of this complex is critical for entry into mitosis. Research on compounds with similar mechanisms of action has shown that they can induce G2/M arrest by modulating the levels and activity of key cell cycle regulatory proteins. nih.gov For example, treatment with these agents can lead to a decrease in the protein levels of cyclin A, cyclin B1, and Cdc2. nih.govfrontiersin.org

Furthermore, the activity of the cyclin B1/Cdc2 complex is regulated by phosphatases such as Cdc25C. Inhibition of Cdc25C or its sequestration in the cytoplasm prevents the activation of Cdc2 and halts the cell cycle at the G2/M checkpoint. Some anticancer agents cause an increase in the phosphorylation of Cdc25C at Ser216, which leads to its binding with 14-3-3β protein and its translocation from the nucleus to the cytoplasm, thereby preventing it from activating the nuclear cyclin B1/Cdc2 complex. nih.gov This G2/M arrest provides an opportunity for the cell to undergo apoptosis. mdpi.commdpi.com The induction of G2/M arrest has been observed in various cancer cell types, including human prostate cancer cells and hepatocellular carcinoma cells. nih.govnih.gov

Table 2: Research Findings on G2/M Cell Cycle Arrest by Bioactive Compounds
CompoundCell LinePhase of ArrestMolecular Mechanisms
SinularinHepG2 (Hepatocellular Carcinoma)G2/MIncreased p53 and p21 expression, activation of ATM/Chk2 pathway nih.gov
SilibininPC3 (Prostate Cancer)G2/MDecreased cyclin B1, cyclin A, Cdc2; Inhibition of Cdc2 kinase activity; Decreased Cdc25C nih.gov
Chalcone derivative 1CA2780 (Ovarian Cancer)G2/MAssociated with ROS generation and DNA damage mdpi.com
GenisteinT24 (Bladder Cancer)G2/MDown-regulation of cyclin A and cyclin B1; Up-regulation of p21 mdpi.com

Immunogenic Cell Death (ICD) Induction in Cancer Cell Lines

Immunogenic cell death (ICD) is a form of regulated cell death that is capable of activating an adaptive immune response against dead-cell antigens. This process is characterized by the emission of damage-associated molecular patterns (DAMPs) from dying cancer cells. Key DAMPs include the surface exposure of calreticulin (ecto-CRT), the secretion of adenosine triphosphate (ATP), and the release of high-mobility group box 1 (HMGB1). nih.govembopress.orgnih.gov These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of a tumor-specific T-cell response. frontiersin.org

While research specifically detailing this compound's ability to induce all hallmarks of ICD is emerging, related cardiac glycosides have been reported to induce ICD. nih.gov The induction of ICD is often initiated by endoplasmic reticulum (ER) stress. nih.govnih.gov The process involves the translocation of calreticulin to the cell surface, which acts as an "eat-me" signal for dendritic cells. embopress.orgnih.gov Concurrently, dying cells release ATP into the extracellular environment, which functions as a "find-me" signal for immune cells. nih.govnih.govresearchgate.net

Studies have shown that certain therapies can trigger the simultaneous emission of ecto-CRT and the secretion of ATP from cancer cells before the final stages of apoptosis. nih.govembopress.orgnih.gov This process can be dependent on signaling pathways involving proteins such as PERK, which is a key mediator of the ER stress response. nih.govnih.gov The ability of a compound to induce ICD is a significant advantage in cancer therapy, as it can convert the dying tumor cells into an in situ vaccine, potentially leading to long-term anti-tumor immunity. researchgate.net

Table 3: Hallmarks of Immunogenic Cell Death (ICD)
DAMPFunctionSignaling Pathway Implication
Surface-Exposed Calreticulin (ecto-CRT)"Eat-me" signal for phagocytes (e.g., dendritic cells)ER stress-regulated, PERK-dependent pathways nih.govnih.gov
Secreted Adenosine Triphosphate (ATP)"Find-me" signal to attract immune cellsPERK- and PI3K-mediated mechanisms nih.govnih.govresearchgate.net
Released High-Mobility Group Box 1 (HMGB1)Late-stage DAMP, promotes dendritic cell maturationReleased from the nucleus of late apoptotic/necrotic cells frontiersin.org

Receptor Binding and Molecular Docking Studies

The primary molecular target of this compound and all cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining sodium and potassium ion gradients across the plasma membrane. cvpharmacology.comnih.gov Inhibition of this ion pump is the foundational event that triggers the cascade of downstream effects, including increased intracellular calcium, apoptosis, and cell cycle arrest. nih.govcvpharmacology.com

Molecular docking studies have been instrumental in visualizing and understanding the interaction between cardiac glycosides and the Na+/K+-ATPase at an atomic level. nih.govresearchgate.netjyoungpharm.org These computational simulations predict the binding pose and affinity of a ligand within the receptor's binding site. Studies on related cardiac glycosides like digoxin have identified key structural features that are crucial for binding and cytotoxicity. These include the unsaturated lactone ring at the C-17 position, the steroid core, and specific hydroxyl groups. nih.govnih.gov

Docking simulations show that these compounds bind to an extracellular pocket of the Na+/K+-ATPase alpha-subunit. nih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. For example, the hydroxyl groups of digoxin have been predicted to form hydrogen bonds with residues such as Asp121, Asn122, Thr797, and Arg880 of the Na+/K+-ATPase. nih.gov The lactone ring also plays a critical role in orienting the molecule within the binding site to ensure a stable interaction. nih.gov The affinity of different cardiac glycosides for the Na+/K+-ATPase can vary, which correlates with their cytotoxic potency. nih.gov These detailed structural insights are crucial for understanding the structure-activity relationship and for the potential design of new, more potent, and selective Na+/K+-ATPase inhibitors. jyoungpharm.orgnih.gov

Table 4: Predicted Molecular Interactions between Digoxin and Na+/K+-ATPase from Docking Studies
Digoxin MoietyInteracting Na+/K+-ATPase Residue(s)Type of InteractionReference
HO-12βAsp121, Asn122Hydrogen Bond nih.gov
HO-14βThr797Hydrogen Bond nih.gov
HO-3'aα (saccharide moiety)Arg880Hydrogen Bond nih.gov
Lactone RingVarious residues in the binding pocketHydrophobic Interactions nih.govnih.gov

Pre Clinical Pharmacological and Biological Activities of Scillaren

In Vitro Efficacy Studies in Non-Human Cellular Models

Cardioactive Effects (Inotropic and Chronotropic Modulations)

Scillaren, a cardiac glycoside, demonstrates significant effects on heart muscle cells. ontosight.aiontosight.ai Like other compounds in its class, this compound exhibits a positive inotropic effect, meaning it increases the force of heart muscle contraction. ontosight.aiontosight.ai This action is achieved through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. ontosight.ainuph.edu.ua Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+-Ca2+ exchange system. ontosight.ainuph.edu.ua The resulting higher concentration of intracellular calcium enhances the contractility of the cardiac muscle. ontosight.aiontosight.ainuph.edu.ua

In addition to its inotropic effects, this compound also displays negative chronotropic properties, which means it slows down the heart rate. ontosight.ai This modulation of heart rate can contribute to improved cardiac efficiency under certain conditions. The primary mechanism behind these cardioactive properties lies in the "U"-shaped conformation of the cardiac glycoside's steroid nucleus, which is essential for its interaction with the Na+/K+-ATPase. mdpi.com

Antineoplastic and Cytotoxic Activities across Diverse Cancer Cell Lines

This compound and related cardiac glycosides have demonstrated notable antineoplastic and cytotoxic effects across a variety of cancer cell lines in preclinical studies. researchgate.netmdpi.comnih.gov These compounds have been investigated for their antiproliferative activity in cancers such as breast, colon, and liver cancer. researchgate.netdovepress.combrieflands.com

The cytotoxic effects of this compound and its derivatives are mediated through several proposed mechanisms. These include the induction of various forms of programmed cell death, inhibition of cell proliferation, and disruption of key signaling pathways involved in cancer progression. mdpi.comresearchgate.net For instance, some cardiac glycosides have been shown to inhibit hypoxia-inducible factor 1α (HIF-1α), sensitize cells to TRAIL-induced cell death, and inhibit STAT3 activation. researchgate.net

Studies have shown that extracts containing this compound A can inhibit the proliferation of cancer cells. dntb.gov.ua For example, fruit extracts containing this compound A showed potent anticancer activity against breast (MCF-7) and colon (HT-29) cancer cell lines. researchgate.net The cytotoxic effects appear to be selective in some cases, with higher toxicity observed in cancer cells compared to normal cells. dovepress.comscielo.sa.cr

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

Compound/Extract Cancer Cell Line Effect Reference
Fruit extract containing this compound A Breast (MCF-7) Potent anticancer activity (LC50 – 44.27 µg/mL) researchgate.net
Fruit extract containing this compound A Colon (HT-29) Potent anticancer activity (LC50 – 46.88 µg/mL) researchgate.net
This compound A Various human tumor cell lines Identified as a potential immunogenic cell death (ICD) inducer nih.gov
Proscillaridin (B1679727) A Colorectal and liver cancer cell lines Exhibited remarkable in vitro toxicity researchgate.net
UNBS1450 (a derivative of a cardenolide) 58 human tumor cell lines In vitro antiproliferative activity (IC50 values ranging from 10 to 50 nM) nih.gov

Antiviral Properties (e.g., SARS-CoV-2 Entry Inhibition)

Recent in vitro research has highlighted the potential antiviral activity of this compound A, particularly its ability to inhibit the entry of SARS-CoV-2 into host cells. researchgate.netresearchgate.netnih.gov The entry of SARS-CoV-2 is a critical first step for infection and is mediated by the binding of the viral Spike (S) protein to the human angiotensin-converting enzyme 2 (hACE2) receptor on the surface of host cells. researchgate.netresearchgate.net Compounds that can block this interaction are considered promising antiviral candidates. researchgate.netnumberanalytics.com

High-throughput screening studies using a vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 Spike protein identified this compound A as a compound that can inhibit the binding of the Spike S1 subunit to the ACE2 receptor. researchgate.netnih.gov This inhibition of viral entry was observed with minimal toxicity to the host cells. researchgate.netnih.gov

Furthermore, real-time imaging studies revealed that this compound A could cause a delayed inhibition of syncytia formation, which is the fusion of infected cells with neighboring healthy cells, a process also dependent on the Spike-ACE2 interaction. researchgate.netresearchgate.netnih.gov These findings suggest that this compound A's antiviral action is, at least in part, due to its interference with the initial stages of viral infection. researchgate.net

Antibacterial and Antifungal Effects

Extracts from plants of the Drimia genus, which are known to contain this compound, have demonstrated both antibacterial and antifungal properties in various in vitro studies. mdpi.comresearchgate.netnih.gov These antimicrobial activities have been reported against a range of bacterial and fungal strains. nih.gov

For instance, extracts from Drimia indica have shown potent activity against several bacterial strains. nih.gov The minimum inhibitory concentrations (MICs) for antibacterial effects of Drimia indica extracts have been reported to be in the range of 8.2 to 10.6 mg, while for antifungal effects, the MICs ranged from 1.36 to 1.38 mg. mdpi.comnih.govencyclopedia.pub

Specifically, methanol (B129727) extracts from the bulb of Scilla scilloides and purified eucosterol oligosaccharides, which are structurally related to compounds found alongside this compound, exhibited selective inhibitory activity against fungal species such as Aspergillus flavus and Candida albicans, but showed little activity against bacteria. scirp.org Additionally, some compounds isolated alongside this compound A from Urginea sanguinea, such as salicylic (B10762653) acid and 3-hydroxy-4-methylbenzoic acid, have demonstrated weak antibacterial activity. nih.gov

Antioxidant Capacities and Free Radical Scavenging Activity

Extracts from plants containing this compound have shown significant antioxidant and free radical scavenging activities in various in vitro assays. mdpi.comresearchgate.netresearchgate.net These properties are crucial for counteracting oxidative stress, which is implicated in numerous diseases. core.ac.uk

The antioxidant potential of these extracts has been evaluated using several methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP). researchgate.netdntb.gov.uanih.gov

**Table 2: Antioxidant Activity of Extracts from *Drimia maritima***

Extract Type (Aerial Parts) DPPH Scavenging (mg TE/g) ABTS Scavenging (mg TE/g) CUPRAC (mg TE/g) FRAP (mg TE/g) Reference
Water Extract 36.99 85.96 87.37 55.43 researchgate.netdntb.gov.ua
Ethyl Acetate (B1210297) Extract Weakest activity Weakest activity 47.44-87.37 15.26-55.43 researchgate.netnih.gov

TE = Trolox Equivalent

Anti-inflammatory Modulations

This compound and other cardiac glycosides have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. mdpi.commdpi.comresearchgate.net Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. nih.govnih.gov

The anti-inflammatory effects of cardiac glycosides are linked to their ability to influence signaling pathways such as the nuclear factor kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. mdpi.commdpi.com These pathways are crucial in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

For example, some cardiac glycosides can suppress the JAK/STAT pathway, leading to reduced inflammation in various disease models. mdpi.com By inhibiting these key signaling cascades, this compound may help to downregulate the inflammatory response. mdpi.com Furthermore, cardiac glycosides can be administered to inhibit the activity of downstream immune cell-specific signaling pathways, thereby abrogating inflammatory responses. google.com

Immunomodulatory Potentials

The immunomodulatory properties of this compound, a cardiac glycoside, are an emerging area of scientific inquiry. While direct and extensive studies on this compound's specific effects on the immune system are limited, the broader class of cardiac glycosides, to which this compound belongs, has demonstrated various immunomodulatory activities. mdpi.comresearchgate.net These compounds are known to influence key signaling pathways that are central to immune regulation. mdpi.com

Cardiac glycosides can modulate the activity of immune cells and the production of inflammatory mediators. mdpi.comtaylorandfrancis.com For instance, some cardiac glycosides have been shown to inhibit RORγt, a nuclear receptor essential for the differentiation of Th17 cells, which play a critical role in autoimmune diseases. mdpi.com This suggests a potential for cardiac glycosides like this compound to influence inflammatory responses. The regulation of the immune response is a complex process involving various cell types and signaling molecules. nih.govmdpi.com The interaction between the nervous and immune systems, for example, involves neurotransmitters that can modulate immune cell activity. mdpi.com Furthermore, the balance between pro-inflammatory and anti-inflammatory cytokines is crucial for maintaining immune homeostasis, and disruptions in this balance can lead to immunosuppression or chronic inflammation. mdpi.com

Extracts from plants containing this compound, such as Drimia maritima, have been reported to possess anti-inflammatory and immunomodulatory properties. researchgate.nettaylorandfrancis.comdntb.gov.ua These effects are often attributed to the presence of various bioactive compounds, including cardiac glycosides. researchgate.net However, it is important to note that these extracts contain a complex mixture of substances, and the specific contribution of this compound to the observed activities requires further investigation.

Enzymatic Inhibition beyond Na+/K+-ATPase

While the primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, emerging research indicates that their biological activities may extend to the inhibition of other enzymes. biosynth.com

Studies on extracts from Drimia maritima, a plant source of this compound, have revealed inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. researchgate.netmdpi.com Specifically, ethyl acetate extracts of the aerial parts and bulbs of D. maritima showed notable inhibition of AChE and BChE, respectively. mdpi.com Furthermore, methanol extracts of the aerial parts demonstrated the best tyrosinase inhibitory activity. mdpi.com Inhibition of α-amylase and α-glucosidase was also observed with various extracts of the plant. researchgate.netmdpi.com

It is important to emphasize that these studies were conducted with plant extracts, which contain a multitude of compounds. Therefore, attributing these enzymatic inhibitions solely to this compound is not possible without further research on the isolated compound. However, these findings open avenues for exploring the broader enzymatic inhibition profile of this compound and its potential therapeutic implications beyond its cardiotonic effects.

Antimutagenic and Anticarcinogenic Assessments

This compound, as a member of the cardiac glycoside family, has been investigated for its potential antimutagenic and anticarcinogenic properties. Cardiac glycosides, in general, have garnered significant interest for their anticancer activities. mdpi.comresearchgate.net

Homoisoflavanones, compounds found in plants from the Hyacinthaceae family from which this compound is also derived, have shown significant antimutagenic activity, which is often linked to their antioxidant properties. rsc.org The anticancer potential of plant extracts containing cardiac glycosides like this compound has been demonstrated in various studies. For instance, extracts from Drimia species have shown cytotoxic effects against different cancer cell lines. banglajol.infonih.gov

The proposed mechanisms for the anticancer effects of cardiac glycosides are multifaceted and include the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and suppression of tumor growth. mdpi.comtaylorandfrancis.com Specifically, this compound has been mentioned in the context of its potential antitumor activities. banglajol.info Research on related cardiac glycosides has shown they can induce apoptosis in cancer cells through various signaling pathways. nih.govnih.gov

Estrogenic Activity in Specific Cell Models

The potential estrogenic activity of this compound has been explored in specific cell models, particularly in the context of breast cancer research. Some studies suggest that certain cardiac glycosides may interact with estrogen receptors (ERs). scribd.comubi.pt Estrogen receptors, which include ERα and ERβ, are crucial in the development and progression of certain types of breast cancer. researchgate.netmdpi.com

Research has indicated that an ether extract of the bulbs of a plant known to contain this compound induced the proliferation of MCF-7 human breast cancer cells in a dose-dependent manner. rsc.org The MCF-7 cell line is a well-established model for studying estrogen-responsive breast cancer. The proliferation of these cells is often indicative of estrogenic activity. nih.govsbmu.ac.ir Some cardiac glycosides can act as estrogen receptor antagonists, highlighting the complex relationship between these compounds and estrogen signaling. scribd.com

It is important to note that the study showing proliferative effects used a crude extract, and therefore the activity cannot be solely attributed to this compound. Further investigations with the pure compound are necessary to definitively characterize the estrogenic or anti-estrogenic potential of this compound and its mechanism of action in specific cell models.

In Vivo Investigations in Animal Models

Pharmacological Characterization in Rodent Models

The pharmacological properties of this compound and related compounds have been investigated in rodent models to understand their behavior in a living system. These studies are crucial for determining the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

While specific pharmacokinetic data for this compound is not extensively detailed in the provided results, general principles of in vivo studies in rodents are well-established. cancer.gov Such studies typically involve administering the compound to rats or mice, often intravenously or orally, and then monitoring its concentration in plasma and various tissues over time. srce.hrnih.gov This allows for the determination of key parameters like half-life, clearance, and bioavailability. srce.hr For example, a study on a different compound, GBO-006, in rats and mice demonstrated how pharmacokinetic parameters such as clearance and half-life are determined following intravenous and oral administration. srce.hr Another study on scutellarin (B1681692) in rats detailed its absorption and disposition, providing a model for how such investigations are conducted. nih.gov

Acute toxicity studies in rats have been performed to assess the safety profile of this compound A. In one experiment, female Wistar albino rats were administered this compound A to establish acute toxicity over a 48-hour period. dntb.gov.ua

Pre-clinical Efficacy Assessments in Disease Models (e.g., Cardiotonicity, Antitumor)

The preclinical efficacy of this compound and other cardiac glycosides has been evaluated in various animal models of disease, most notably for their cardiotonic and antitumor activities.

Cardiotonicity: this compound has a long history of use for its cardiotonic properties, which are attributed to its ability to inhibit the Na+/K+-ATPase enzyme in heart muscle cells. biosynth.com This inhibition leads to an increase in intracellular calcium, resulting in stronger heart contractions. biosynth.com Historically, cardiac glycosides like this compound were used in the management of heart failure. taylorandfrancis.com

Antitumor Efficacy: More recently, the antitumor potential of cardiac glycosides has become a significant area of research. In vivo studies using rodent xenograft models, where human tumor cells are implanted into immunocompromised mice, are a common method to assess anticancer efficacy. cancer.gov

While specific in vivo antitumor studies for this compound were not detailed in the provided search results, related cardiac glycosides have shown promise. For instance, a patent application mentions the potential anti-tumor activity of this compound in xenographic animal models. googleapis.com Studies on other compounds demonstrate the general methodology, where tumor growth is monitored in treated versus control groups of mice. biorxiv.org The effectiveness of a treatment is often measured by the inhibition of tumor progression. srce.hr For example, a study on the lectibody AvFc showed significant retardation of A549 and H460 tumor growth in SCID mice. biorxiv.org

These preclinical efficacy studies in animal models are a critical step in evaluating the therapeutic potential of compounds like this compound for various diseases before they can be considered for human clinical trials.

Pre-clinical Toxicity Studies and Histopathological Evaluations in Animal Models

Pre-clinical investigations into the toxicity of this compound have primarily focused on acute toxicity in rodent models, with limited information available on sub-acute and chronic exposure. These studies are crucial for defining the safety profile of the compound and understanding its potential adverse effects on various organ systems.

Acute toxicity studies in rats have established the lethal dose (LD50) of this compound and related bufadienolide glycosides. For instance, the oral LD50 of scilliroside (B1681605), a closely related glycoside also found in Drimia maritima, has been determined to be 0.7 mg/kg for male rats and 0.43 mg/kg for female rats. mdpi.com Intoxication in animal models can lead to significant clinical signs, including muscular weakness and paralysis, which can ultimately result in fatality due to heart failure. mdpi.com In one study, administration of transvaalin (a synonym for this compound A) to rats at a dose of 40 mg/kg resulted in paralysis, particularly of the hindquarters, increased excitability, copious salivation, and convulsions, with death typically occurring within six hours.

Histopathological evaluations following acute toxicity in rats have revealed multi-organ damage. Examination of tissues from rats treated with this compound-A has shown significant pathological changes in vital organs. The primary findings include vascular alterations such as hyperemia (an excess of blood in the vessels) and hemorrhage (bleeding). nih.govthegoodscentscompany.com Additionally, degenerative and necrotic (cell death) changes have been observed, alongside inflammatory responses in various tissues. nih.govthegoodscentscompany.com

A study involving the administration of a this compound-A extract to Wistar albino rats led to observable macroscopic and microscopic changes. Macroscopically, hyperemia was noted in the small intestine, and congestion was observed in the liver, spleen, and lungs. The heart appeared stiffened, and the central nervous system showed signs of edema and swelling. Histopathological examination of the heart tissue revealed focal hemorrhage, hyperemia, and degeneration-necrosis in cardiomyocytes. thegoodscentscompany.com The liver showed sinusoids filled with erythrocytes and an enlarged central vein. thegoodscentscompany.com These findings underscore the cardiotoxic and hepatotoxic potential of this compound at high doses.

The following table summarizes the key findings from pre-clinical toxicity studies of this compound and related compounds:

ParameterAnimal ModelCompoundKey Findings
Acute Oral LD50 Male RatsScilliroside0.7 mg/kg
Female RatsScilliroside0.43 mg/kg
Toxic Signs RatsTransvaalin (this compound A)Paralysis, excitability, salivation, convulsions
Histopathology RatsThis compound-AHeart: Focal hemorrhage, hyperemia, cardiomyocyte degeneration-necrosis. Liver: Congestion, enlarged central vein. Lungs & Spleen: Congestion. Intestine: Hyperemia. Brain: Edema, swelling.

It is important to note that information regarding the sub-acute and chronic toxicity of this compound is not extensively available in the public domain. General toxicological principles suggest that repeated exposure to a cardiotoxic substance could lead to cumulative effects and more pronounced organ damage. vivotecnia.com However, without specific studies on this compound, this remains an area requiring further investigation.

Comparative Biological Activity with Other Cardiac Glycosides

Pre-clinical studies have demonstrated that this compound, like other cardiac glycosides, is a potent inhibitor of Na+/K+-ATPase. In a study on rat intestinal mucosa, this compound A exhibited a 50% inhibition (IC50) of the enzyme at a concentration of 1 x 10-5 M. This was more potent than ouabain (B1677812) (IC50 of 1 x 10-4 M) but less potent than scilliroside (IC50 of 4 x 10-6 M). nih.gov These differences in inhibitory potency on the Na+/K+-ATPase are fundamental to their varying inotropic and toxic effects.

The positive inotropic (force-strengthening) effect is a hallmark of cardiac glycosides. texasheart.org While direct comparative studies on the inotropic effects of this compound versus other glycosides in the same experimental setup are limited, the relative potencies in Na+/K+-ATPase inhibition suggest that this compound possesses significant inotropic activity. The polarity of cardiac glycosides can influence their biological actions; more polar glycosides like ouabain and digoxin (B3395198) tend to have greater parasympathomimetic (vagal) effects for a given inotropic effect compared to less polar ones like digitoxin (B75463). nih.gov this compound's polarity and its relative balance of inotropic and vagal effects would determine its specific therapeutic and toxic profile in comparison to these other agents.

Arrhythmogenic potential is a critical aspect of cardiac glycoside activity and a primary manifestation of their toxicity. medbullets.comarchivepp.com Animal models are frequently used to induce and study cardiac arrhythmias using these compounds. bioline.org.br For instance, ouabain is known to induce ventricular tachycardia and multifocal ventricular arrhythmias in dogs. bioline.org.br While specific comparative studies on the arrhythmogenic dose of this compound versus others are not widely reported, it is expected to produce similar pro-arrhythmic effects due to its mechanism of action. The therapeutic-to-toxic ratio is a key differentiator among cardiac glycosides.

The following table provides a comparative overview of the pre-clinical biological activities of this compound and other major cardiac glycosides:

Biological ActivityThis compoundDigoxinOuabainDigitoxin
Na+/K+-ATPase Inhibition (IC50, rat intestine) 1 x 10-5 MData not directly comparable1 x 10-4 MData not directly comparable
Primary Inotropic Effect PositivePositivePositivePositive
Arrhythmogenic Potential PresentPresentPresentPresent
Relative Polarity IntermediatePolarVery PolarNon-polar

Analytical Techniques for Scillaren Quantification and Quality Control

Method Development for Quantitative Analysis in Biological and Plant Matrices

The development of robust analytical methods is critical for accurately measuring scillaren in complex samples such as plant tissues and biological fluids. The choice of method depends on the matrix's complexity, the required sensitivity, and the analytical objective. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), has emerged as a predominant technique due to its high specificity and sensitivity. chromatographyonline.comnih.gov

Extraction from Plant Matrices: The initial and most critical step in analysis is the extraction of this compound from the plant material, typically the bulbs of Drimia species (formerly Urginea). researchgate.netcenmed.com The choice of solvent significantly impacts extraction efficiency. Organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758) are commonly used. researchgate.netmdpi.com Studies have shown that sequential extraction with different solvents can yield varying concentrations of phytochemicals. For instance, in a study on eight genotypes of Drimia, the highest quantity of this compound A (5.54 ± 0.03 mg/g dry weight) was found in the dichloromethane (DCM) extracts of Drimia coromandeliana. researchgate.net

Extraction from Biological Matrices: For biological samples like urine or plasma, which are common in pharmacokinetic studies, sample preparation is more complex. It often involves solid-phase extraction (SPE) to isolate the cardiac glycosides from the complex matrix. up.ac.za Subsequent steps may include hydrolysis, typically with hydrochloric acid, to cleave sugar moieties from the glycoside, followed by liquid-liquid extraction to isolate the resulting aglycone. up.ac.za In some gas chromatography-mass spectrometry (GC-MS) procedures, a silylation step is performed to derivatize the analytes, making them more volatile for analysis. up.ac.za

Chromatographic and Detection Techniques: Several chromatographic techniques are employed for the separation and quantification of this compound:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with spectrophotometric (UV) detection is considered a highly suitable method for pharmacopoeial analysis. researchgate.netdntb.gov.ua A typical HPLC system might use a C18 column with a gradient elution of methanol and water. rjpharmacognosy.ir For example, RP-HPLC analysis of Drimia species has been successfully used to quantify this compound A. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, making it ideal for detecting trace amounts of this compound and its metabolites in biological fluids. nih.govresearchgate.netscielo.br It can confirm the identity of compounds based on their mass-to-charge ratio (m/z). For instance, the presence of this compound A in Drimia has been confirmed using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS). researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method often used for preliminary identification and separation. nih.govvermont.gov The components are separated on a plate coated with an adsorbent like silica (B1680970) gel, and the spots can be visualized under UV light or with a staining reagent. nih.govkhanacademy.org While useful for qualitative screening, TLC is generally not used for final identification without confirmation by more specific methods like MS. nih.govresearchgate.net A TLC-spectrophotometric method has been developed for the assay of scilliroside (B1681605) and this compound A in red squill, where the separated glycosides are eluted and then quantified via spectrophotometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the identification and quantification of this compound, particularly after hydrolysis and derivatization of the compound. up.ac.za

The development of these methods must also account for "matrix effects," where other components in the sample can interfere with the analyte's signal, potentially affecting accuracy and reproducibility. chromatographyonline.com Strategies to mitigate these effects, such as the use of an internal standard or standard addition methods, are often incorporated. chromatographyonline.com

Table 1: Research Findings on this compound A Quantification in Drimia Species

Drimia GenotypeExtraction SolventThis compound A Content (mg/g DW)Analytical Method
D. coromandelianaDCM5.54 ± 0.03RP-HPLC
D. indica (triploid)DCMNot ReportedRP-HPLC
D. raogibikeiDCMNot ReportedRP-HPLC
D. raziiNot SpecifiedPresentLC/MS-ELSD

Data sourced from a comparative study on Indian Drimia genotypes. researchgate.netsigmaaldrich.com

Validation of Analytical Procedures (Specificity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring that the results are accurate, reliable, and reproducible. netpharmalab.esich.org The validation process follows guidelines, such as those from the International Council for Harmonisation (ICH), and evaluates several key parameters. ich.orgeuropa.eu

Specificity/Selectivity: This parameter assesses the ability of the method to measure the analyte of interest (this compound) unequivocally in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or other glycosides. ich.org In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For example, a developed HPLC-UV method for the related glycoside proscillaridin (B1679727) A was shown to be selective for its quantification. rjpharmacognosy.irrjpharmacognosy.ir

Accuracy: Accuracy represents the closeness of the test results to the true value. It is typically determined by calculating the percent recovery of a known amount of the analyte spiked into a sample matrix. ich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org In the validation of an HPLC method for proscillaridin A, the average recovery was found to be 93.7%. rjpharmacognosy.irrjpharmacognosy.ir

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. For the validated proscillaridin A method, the intra-day and inter-day precision (RSD%) were reported as 3.8-4.16% and 7.5%, respectively, which were deemed satisfactory. rjpharmacognosy.irrjpharmacognosy.ir

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. For the HPLC-UV method for proscillaridin A, the LOD and LOQ were calculated to be 0.6 µg/mL and 1.8 µg/mL, respectively. rjpharmacognosy.irrjpharmacognosy.ir

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is verified by analyzing a series of dilutions of a standard solution and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. A validated HPLC method for proscillaridin A demonstrated excellent linearity with an r² value greater than 0.998. rjpharmacognosy.irrjpharmacognosy.ir

Table 2: Validation Parameters for an HPLC-UV Method for a Related Cardiac Glycoside (Proscillaridin A)

Validation ParameterResult
Linearity (r²)> 0.998
Accuracy (Average Recovery %)93.7%
Precision (Intra-day RSD%)3.8 - 4.16%
Precision (Inter-day RSD%)7.5%
Limit of Detection (LOD)0.6 µg/mL
Limit of Quantification (LOQ)1.8 µg/mL

This table presents data from a validated HPLC-UV method for proscillaridin A, a closely related bufadienolide, illustrating typical performance characteristics for such analytical methods. rjpharmacognosy.irrjpharmacognosy.ir

Standardization of this compound and Related Glycosides in Herbal Extracts and Preparations

Standardization of herbal medicines is the process of establishing a defined set of characteristics, including a specific content of active constituents, to ensure consistent quality, efficacy, and safety across different batches. texilajournal.comacademicjournals.org For preparations containing this compound, this means quantifying and adjusting the extract to contain a defined amount of this and other related cardiac glycosides.

The process of standardization encompasses multiple stages, from the cultivation of the plant raw material to the final product. academicjournals.org Key aspects include:

Raw Material Control: Ensuring the correct plant species (Drimia spp.) is used and is free from contaminants. This involves macroscopic and microscopic examination. academicjournals.org

Defined Phytochemical Profile: The primary goal is to ensure a consistent chemical profile. This involves using validated analytical methods, like HPLC, to quantify the marker or active compounds. nih.gov For this compound-containing extracts, this compound A itself is often used as a reference standard for quantification. cenmed.comscientificlabs.co.uk

Good Manufacturing Practices (GMP): Adherence to GMP throughout the manufacturing process is crucial for maintaining the quality and consistency of the final herbal preparation. academicjournals.org

Chromatographic techniques are central to the chemical standardization of herbal products. nih.gov Reverse-phase HPLC with spectrophotometric detection is considered a highly appropriate method for the quality control and standardization of cardiac glycosides in herbal drugs and preparations. researchgate.netdntb.gov.ua This allows for the precise quantification of this compound, ensuring that each batch of an herbal product delivers a consistent amount of the active glycoside. The development of such analytical procedures marks a significant advancement from older, less precise biological assays. researchgate.netdntb.gov.ua

Applications in Pharmacopoeial Analysis and Research Standards

Validated analytical methods for this compound are crucial for its inclusion in pharmacopoeias and for its use as a research standard. Pharmacopoeias provide official standards for medicines and their ingredients, and modern standards increasingly rely on advanced analytical techniques over traditional biological assays. dntb.gov.ua

The United States Pharmacopeia (USP) and other global bodies provide highly characterized reference standards for drug substances, impurities, and other compounds. usp.orgusp.org These standards are essential for calibrating analytical instruments and validating methods, ensuring that results are accurate and comparable across different laboratories. usp.org this compound A is available commercially as a high-purity analytical standard (e.g., ≥90% purity determined by LC/MS-ELSD) for this purpose. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

In a research context, these standards are used for:

Quantification: Serving as the reference against which this compound content in plant extracts or biological samples is measured. cenmed.comscientificlabs.co.uk

Method Development: Used to optimize and validate new analytical methods.

Pharmacological Studies: Ensuring that the concentration of the compound used in experiments is known and accurate.

The shift towards chromatographic methods like HPLC in pharmacopoeial monographs for cardiac glycosides provides a more selective, ethical, and precise approach to quality control compared to older, non-selective spectrophotometric or biological methods. researchgate.netdntb.gov.ua

Future Directions in Scillaren Research

Exploration of Novel Scillaren Analogues with Enhanced Selectivity

The development of new this compound derivatives is a key area of research, aiming to create compounds with improved therapeutic properties and fewer side effects. mdpi.com By modifying the chemical structure of this compound, scientists can enhance its selectivity for specific biological targets. nih.gov This involves creating analogues, or structurally similar compounds, that may exhibit more potent and targeted activity. nih.govresearchgate.net

The synthesis of these new derivatives often involves multi-step chemical reactions. chemmethod.comrsc.org For instance, researchers have successfully synthesized novel 1,2,4-triazole (B32235) and oxadiazol-phthalazinone derivatives with demonstrated biological activities. chemmethod.comrsc.org These synthetic strategies allow for the creation of a diverse library of this compound analogues, which can then be screened for their therapeutic potential. pnas.orguel.ac.uk The goal is to identify compounds with a better safety profile and increased efficacy compared to the original this compound molecule. pnas.orgfao.org

Advanced Mechanistic Studies using Omics Technologies

To fully understand how this compound and its analogues work at a molecular level, researchers are turning to advanced "omics" technologies. numberanalytics.comskoltech.ru These include genomics, transcriptomics, proteomics, and metabolomics, which allow for the comprehensive analysis of genes, RNA, proteins, and metabolites within a biological system. numberanalytics.comelsevier.com By employing these techniques, scientists can gain detailed insights into the mechanisms of action of these compounds. numberanalytics.comsciengine.comnih.gov

Omics technologies can help identify the specific cellular pathways and molecular targets that are affected by this compound. nih.gov For example, transcriptomics can reveal changes in gene expression in response to the compound, while proteomics can identify alterations in protein levels. numberanalytics.com This information is crucial for understanding both the therapeutic effects and potential toxicity of this compound and its derivatives. numberanalytics.comnih.gov While powerful, these technologies generate vast amounts of data that require sophisticated bioinformatic tools for analysis and interpretation. numberanalytics.comsciengine.com

Biotechnological Production and Sustainable Sourcing

The traditional source of this compound is from plants of the Drimia species. researchgate.netresearchgate.net However, relying on plant sources can be challenging due to factors like geographical location, seasonal variations, and the potential for overharvesting. mdpi.comclariant.com To address these challenges, researchers are exploring biotechnological methods for the production of this compound and other cardiac glycosides. mdpi.comekb.eg

Plant cell and tissue culture techniques offer a promising alternative for the sustainable production of these compounds. ekb.egnih.govudca.edu.co By growing plant cells in a controlled laboratory environment, it is possible to produce this compound in a consistent and scalable manner. mdpi.comekb.eg Furthermore, techniques like elicitation and precursor feeding can be used to enhance the yield of desired compounds in these culture systems. ekb.egnih.gov This approach not only ensures a stable supply but also aligns with the principles of sustainable sourcing by reducing the environmental impact. clariant.comclariant.combasf.comutk.edu

Applications in Drug Discovery and Development Beyond Traditional Indications

While this compound has a long history of use in cardiology, recent research has unveiled its potential in other therapeutic areas, most notably in cancer treatment. fao.orgnih.govbanglajol.info Numerous studies have demonstrated the anticancer properties of this compound and related cardiac glycosides against various cancer cell lines. fao.orgresearchgate.netbanglajol.info These compounds can induce different forms of cancer cell death, including apoptosis. fao.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.